Cas no 723284-85-3 ((R)-3-Amino-3-benzo1,3dioxol-5-yl-propionicacid)

(R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid is a chiral non-proteinogenic amino acid featuring a benzo[1,3]dioxole moiety. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for designing bioactive compounds targeting neurological and metabolic pathways. The benzo[1,3]dioxole group enhances lipophilicity and potential blood-brain barrier permeability, while the carboxylic acid and amino functionalities allow for versatile derivatization. This compound is useful in peptidomimetics and as a building block for small-molecule drug discovery. High enantiomeric purity ensures reproducibility in research applications. Suitable for use under controlled conditions, it requires proper handling due to its reactive groups.
(R)-3-Amino-3-benzo1,3dioxol-5-yl-propionicacid structure
723284-85-3 structure
Product Name:(R)-3-Amino-3-benzo1,3dioxol-5-yl-propionicacid
CAS No:723284-85-3
MF:C10H11NO4
MW:209.198642969131
MDL:MFCD04114046
CID:68695
PubChem ID:738039
Update Time:2025-10-19

(R)-3-Amino-3-benzo1,3dioxol-5-yl-propionicacid Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
    • (R)-3-Amino-3-(3,4-methylendioxyphenyl)propionic acid
    • (R)-3-AMINO-3-(3,4-METHYLENEDIOXYPHENYL)PROPIONIC ACID
    • (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid
    • (R)-3-AMINO-3-BENZO[1,3]DIOXOL-5-YLPROPIONIC ACID
    • AC1LELO7
    • AC1Q5T39
    • MolPort-012-215-343
    • PubChem15102
    • SureCN5150990
    • (R)-3-(1,3-Benzodioxole-5-yl)-beta-alanine
    • MFCD04114046
    • 723284-85-3
    • SCHEMBL5150990
    • (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoicacid
    • (3R)-3-AMINO-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID
    • (3r)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid
    • DTXSID90353310
    • DB-007980
    • (R)-3-Amino-3-benzo1,3dioxol-5-yl-propionicacid
    • MDL: MFCD04114046
    • Inchi: 1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m1/s1
    • InChI Key: DJWMFJZOSZPAHI-SSDOTTSWSA-N
    • SMILES: O1COC2=CC=C(C=C12)[C@@H](CC(=O)O)N

Computed Properties

  • Exact Mass: 209.06883
  • Monoisotopic Mass: 209.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2
  • Topological Polar Surface Area: 81.8A^2

Experimental Properties

  • Density: 1.404
  • Boiling Point: 381.9 °C at 760 mmHg
  • Flash Point: 381.9 °C at 760 mmHg
  • Refractive Index: 1.61
  • PSA: 81.78
  • LogP: 1.59010

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Additional information on (R)-3-Amino-3-benzo1,3dioxol-5-yl-propionicacid

Comprehensive Overview of (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid (CAS No. 723284-85-3)

(R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid (CAS No. 723284-85-3) is a chiral organic compound featuring a benzo[1,3]dioxole moiety and a propionic acid backbone. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of the (R)-enantiomer configuration makes it particularly valuable for stereoselective synthesis and enzyme-targeted studies.

The benzo[1,3]dioxole ring system, a key structural feature of this compound, is known for its bioactivity and is frequently explored in medicinal chemistry. Researchers are increasingly interested in derivatives like (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid for their potential roles in modulating neurotransmitter systems or serving as intermediates in the synthesis of bioactive molecules. Its CAS No. 723284-85-3 is often searched in scientific databases for purity, synthesis protocols, and pharmacological data.

In recent years, the demand for chiral building blocks has surged, driven by advancements in asymmetric synthesis and the need for enantiomerically pure pharmaceuticals. (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid fits this niche, offering a versatile scaffold for designing novel therapeutic agents. Its amino acid-like structure also aligns with trends in peptide mimetics and prodrug development, making it a subject of interest in academic and industrial labs alike.

From an SEO perspective, common queries related to this compound include "synthesis of (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid," "CAS 723284-85-3 suppliers," and "applications of chiral benzo[1,3]dioxole derivatives." Addressing these topics, this compound is typically synthesized via asymmetric hydrogenation or enzymatic resolution, with suppliers offering it in research-grade quantities. Its applications span from neurological research to catalysis, reflecting its interdisciplinary relevance.

Environmental and regulatory considerations are also critical when discussing 723284-85-3. While not classified as hazardous, proper handling and storage are recommended to maintain stability. Researchers often seek data on its solubility, melting point, and spectroscopic properties, which are essential for experimental reproducibility. Recent publications highlight its utility in green chemistry initiatives, emphasizing atom-efficient synthetic routes.

In conclusion, (R)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid (CAS No. 723284-85-3) represents a promising candidate for diverse scientific endeavors. Its structural uniqueness, combined with growing interest in chiral pharmacology and sustainable synthesis, ensures its continued relevance in cutting-edge research. For those exploring its potential, collaboration with certified suppliers and adherence to best practices in chemical handling are advised.

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